2-Fluoro-4-biphenylylboronic acid
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Overview
Description
2-Fluoro-4-biphenylylboronic acid is an organic compound with the molecular formula C12H10BFO2 . It is a boronic acid derivative that features a biphenyl structure with a fluorine atom at the 2-position and a boronic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-biphenylylboronic acid typically involves the following steps:
Preparation of Phenylboronic Acid: This is achieved by reacting phenylmagnesium bromide with trimethyl borate.
Fluorination: The phenylboronic acid is then subjected to fluorination using a fluorine source and a copper catalyst in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
2-Fluoro-4-biphenylylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. .
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Fluoro-4-biphenylylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-biphenylylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved include:
Formation of Biaryl Compounds: Through Suzuki-Miyaura cross-coupling, the compound forms biaryl structures, which are important in pharmaceuticals and materials science.
Fluorescent Probes: The fluorine atom and biphenyl structure contribute to the compound’s ability to act as a fluorescent probe in biological imaging.
Comparison with Similar Compounds
2-Fluoro-4-biphenylylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the fluorine atom and biphenyl structure, making it less versatile in certain synthetic applications.
2-Fluorophenylboronic Acid: Similar in structure but lacks the biphenyl moiety, which limits its use in creating more complex molecules.
4-Biphenylboronic Acid: Does not have the fluorine atom, which can affect its reactivity and applications in certain reactions.
The uniqueness of this compound lies in its combination of a fluorine atom and a biphenyl structure, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
(3-fluoro-4-phenylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYWXDFYJSIUBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379179 |
Source
|
Record name | 2-Fluoro-4-biphenylylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178305-99-2 |
Source
|
Record name | 2-Fluoro-4-biphenylylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-biphenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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